5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol” is a chemical compound . It is a derivative of 1H-1,2,4-Triazole-3-thiol, which is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . In another study, a series of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .Scientific Research Applications
Chemical Synthesis and Applications : 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol and its derivatives have been actively explored in chemical synthesis. For instance, Kaldrikyan et al. (2016) demonstrated the reactions of 1,2,4-triazole-3-thiols with various halogenated compounds, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. These reactions yielded high yields and showcased the versatility of triazole derivatives in chemical synthesis (Kaldrikyan et al., 2016).
Biological Activity and Potential Applications : Another intriguing aspect is the exploration of the biological activity of triazole derivatives. For example, Maliszewska-Guz et al. (2005) synthesized and tested the pharmacological properties of certain triazole derivatives, indicating their potential in medicinal applications (Maliszewska-Guz et al., 2005). Additionally, Hovsepyan et al. (2018) studied new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives for anti-tumor activity and their effect on tumor DNA methylation levels, showcasing the relevance of these compounds in cancer research (Hovsepyan et al., 2018).
Structural and Molecular Studies : The structural analysis of triazole compounds is another significant area of research. Fizer et al. (2021) studied the protonation of polysubstituted 1,2,4-triazoles, providing insights into the molecular design and synthetic strategies for triazole systems (Fizer et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is part of a class of chemicals known as 1,2,4-triazoles, which have been studied for their potential biological activities . .
Mode of Action
As a member of the 1,2,4-triazole class, it may share some of the properties common to these compounds, such as the ability to form complexes with metal ions . .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives exhibit a wide range of biological activities
Cellular Effects
It is known that triazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-15-9-11-8(14)12-13-9/h1-4H,5H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMIXWIPYTMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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